molecular formula C8H9O5P B12677760 Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide CAS No. 83877-29-6

Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide

Cat. No.: B12677760
CAS No.: 83877-29-6
M. Wt: 216.13 g/mol
InChI Key: FRRVDROTDXCHDG-UHFFFAOYSA-N
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Description

Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P. This compound is known for its unique structure, which includes a phosphine oxide group, a phenyl ester, and a hydroxymethoxy group. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenol and methanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to maximize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl esters .

Scientific Research Applications

Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes .

Comparison with Similar Compounds

  • Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
  • Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
  • Phosphonic acid derivatives

Comparison: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

83877-29-6

Molecular Formula

C8H9O5P

Molecular Weight

216.13 g/mol

IUPAC Name

methoxy(phenoxycarbonyl)phosphinic acid

InChI

InChI=1S/C8H9O5P/c1-12-14(10,11)8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11)

InChI Key

FRRVDROTDXCHDG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)OC1=CC=CC=C1)O

Origin of Product

United States

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